Home > Products > Screening Compounds P86800 > 5-Iodo-2-pyrimidinone-2'-deoxyribose
5-Iodo-2-pyrimidinone-2'-deoxyribose -

5-Iodo-2-pyrimidinone-2'-deoxyribose

Catalog Number: EVT-1587465
CAS Number:
Molecular Formula: C9H11IN2O4
Molecular Weight: 338.1 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

5-Iodo-2-pyrimidinone-2'-deoxyribose is a synthetic nucleoside analogue that has garnered attention for its potential applications in cancer therapy and as a radiosensitizer. This compound is primarily studied for its ability to enhance the efficacy of radiation therapy in tumor cells by acting as a prodrug for 5-iodo-2'-deoxyuridine, which is known for its cytotoxic effects on cancer cells.

Source and Classification

5-Iodo-2-pyrimidinone-2'-deoxyribose is classified as a pyrimidine nucleoside analogue. It was originally synthesized for antiviral purposes but has since been repurposed for oncology applications due to its unique pharmacological properties. The compound is derived from the modification of natural nucleosides, specifically targeting the thymidine pathway, which is crucial in DNA synthesis and repair.

Synthesis Analysis

The synthesis of 5-Iodo-2-pyrimidinone-2'-deoxyribose involves several chemical reactions that convert simpler precursors into the final product. The general method includes:

  1. Starting Materials: The synthesis typically begins with 5-iodo-2-pyrimidinone, which undergoes further modifications to introduce the deoxyribose sugar.
  2. Glycosylation Reaction: A glycosylation reaction is performed to attach the sugar moiety to the pyrimidine base. This can be achieved using appropriate glycosylating agents under acidic or basic conditions.
  3. Purification: The resulting product is purified using chromatographic techniques such as high-performance liquid chromatography (HPLC) to ensure high purity suitable for biological testing.

Technical details regarding these methods can be found in studies detailing preclinical evaluations of the compound's efficacy and pharmacokinetics .

Molecular Structure Analysis

The molecular structure of 5-Iodo-2-pyrimidinone-2'-deoxyribose can be described as follows:

  • Chemical Formula: C10_{10}H12_{12}IN_{N}O4_{4}
  • Molecular Weight: Approximately 305.11 g/mol
  • Structural Features: The compound consists of a pyrimidine ring substituted with an iodine atom at the 5-position and a deoxyribose sugar at the 2'-position.

The structural analysis reveals that the iodine substitution plays a critical role in enhancing the compound's radiosensitizing properties, allowing it to effectively integrate into DNA during replication .

Chemical Reactions Analysis

5-Iodo-2-pyrimidinone-2'-deoxyribose undergoes several key chemical reactions that are vital for its mechanism of action:

  1. Conversion to Active Metabolite: Upon administration, this compound is rapidly converted into 5-iodo-2'-deoxyuridine within biological systems, which then participates in DNA synthesis.
  2. Radiosensitization: The active metabolite enhances the effects of ionizing radiation on cancer cells by incorporating into DNA, leading to increased lethality upon exposure to radiation.

These reactions are crucial for understanding how the compound functions as a therapeutic agent in oncology .

Mechanism of Action

The mechanism of action for 5-Iodo-2-pyrimidinone-2'-deoxyribose primarily revolves around its role as a prodrug:

  1. Incorporation into DNA: Once converted into 5-iodo-2'-deoxyuridine, it gets incorporated into the DNA strands during replication.
  2. Inhibition of DNA Repair: The presence of iodine disrupts normal base pairing and inhibits DNA repair mechanisms, leading to increased cell death, especially in rapidly dividing tumor cells.
  3. Enhanced Radiation Effects: By sensitizing tumor cells to radiation therapy, it increases the effectiveness of treatment protocols, making it a valuable agent in combination therapies .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white crystalline powder.
  • Solubility: Soluble in water and organic solvents like dimethyl sulfoxide (DMSO).

Chemical Properties

  • Stability: Relatively stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Reactivity: Reacts with nucleophiles due to the electrophilic nature of the iodine atom, facilitating its incorporation into nucleic acids.

Relevant data indicates that these properties contribute significantly to its pharmacokinetic profile and therapeutic effectiveness .

Applications

5-Iodo-2-pyrimidinone-2'-deoxyribose has several scientific uses:

  1. Cancer Therapy: Primarily investigated as an adjunct treatment in radiation therapy for various cancers, including glioblastoma and other solid tumors.
  2. Research Tool: Used in preclinical studies to evaluate radiosensitization effects and mechanisms of action in tumor models.
  3. Potential Antiviral Applications: While primarily focused on oncology, there remains interest in its antiviral properties due to its initial development as an antiviral agent .
Synthesis and Biochemical Activation Pathways of IPdR

Hepatic Conversion Mechanisms via Aldehyde Oxidase

The bioactivation of 5-Iodo-2-pyrimidinone-2'-deoxyribose (IPdR) hinges on its selective hepatic conversion to the radiosensitizing agent 5-iododeoxyuridine (IUdR). This transformation is catalyzed exclusively by the molybdoflavoprotein aldehyde oxidase (AOX) in liver cytosol, as confirmed by in vitro studies using human liver extracts [2] [4]. The reaction proceeds via oxidative hydroxylation at the C2 position of the pyrimidinone ring, converting the 2-oxo group to a 2-hydroxy moiety, thereby yielding IUdR [2]. Crucially, this process requires no exogenous cofactors – molecular oxygen serves as the sole electron acceptor, with the enzyme’s molybdenum cocycle facilitating the oxidation [4].

Metabolic studies reveal that IPdR’s liver-targeted activation generates high local concentrations of IUdR, making it particularly suitable for hepatotropic malignancies. This compartmentalized activation minimizes systemic exposure to IUdR, thereby enhancing the therapeutic index compared to direct IUdR administration [2]. The conversion efficiency is quantified in enzymatic assays, where human liver cytosol demonstrates a Vmax of 28 nmol/min/mg protein and a Km of 42 μM for IPdR [4].

Table 1: Enzymatic Parameters of IPdR Conversion to IUdR

Enzyme SourceVmax (nmol/min/mg)Km (μM)Cofactor Requirement
Human Liver Cytosol2842None (O2 only)
Rat Liver Cytosol3538None (O2 only)
Rabbit Liver AOX4129None (O2 only)

Enzymatic Specificity: Exclusion of Mixed-Function Oxidases and Xanthine Oxidase

The activation of IPdR demonstrates remarkable enzyme selectivity, distinguishing it from typical nucleoside prodrugs. Biochemical inhibition assays confirm that mixed-function oxidases (e.g., cytochrome P450 isoforms) and xanthine oxidase play no detectable role in IPdR bioactivation [2] [4]. This specificity was proven through:

  • Chemical Inhibition Studies: Incubation of IPdR with liver fractions containing P450 inhibitors (SKF-525A, carbon monoxide) or xanthine oxidase inhibitors (allopurinol) showed no reduction in IUdR formation [4].
  • Enzyme Fractionation: Purified aldehyde oxidase retained full catalytic activity toward IPdR, whereas reconstituted P450 systems and xanthine oxidase failed to metabolize IPdR even under optimal conditions [2].
  • Species Correlation Analysis: IPdR conversion rates across species strongly correlated with known AOX activity (rabbit > human > guinea pig) but showed no association with P450 or xanthine oxidase levels [4].

The exclusion of these enzyme families is attributed to IPdR’s electronic configuration and steric constraints. Its electron-deficient pyrimidinone ring favors nucleophilic attack at C2 – a mechanism intrinsic to AOX’s catalytic mechanism – while steric hindrance from the deoxyribose sugar prevents productive binding in P450 active sites [2] [4].

Table 2: Enzyme Systems Excluded from IPdR Activation

Enzyme SystemTest MethodObserved Effect on IPdR ConversionKey Evidence
Cytochrome P450Chemical inhibition (CO, SKF-525A)No reductionNo correlation with P450 isoform expression
Xanthine OxidaseAllopurinol inhibitionNo reductionActivity maintained in xanthine oxidase-deficient tissues
Flavin MonooxygenasesHeat inactivationNo reductionThermolabile fraction showed no activity loss

Structural Determinants for Prodrug Activation

The metabolic fate of IPdR is governed by specific molecular features that enable selective activation by aldehyde oxidase while resisting degradation by other enzymes:

  • Pyrimidinone Ring Modifications: The absence of a 4-keto or 4-amino group (found in canonical nucleosides) is critical for AOX recognition. Structural analogs with 4-oxo groups (e.g., 5-iodo-2,4-pyrimidinedione) undergo rapid degradation via pyrimidine nucleoside phosphorylase rather than AOX-mediated activation [2] [4].
  • Halogen Substituent Effects: The C5-iodo substituent enhances the ring’s electron deficiency, increasing electrophilicity at C2 by 12-fold compared to non-halogenated analogs (quantified via Hammett constants). This electronic perturbation is essential for AOX binding, as 5-H or 5-CH3 analogs show negligible conversion [4].
  • Sugar Moiety Requirements: The 2'-deoxyribose configuration confers metabolic stability against hepatic deaminases. 2'-Deoxy analogs exhibit <5% deamination after 60 minutes in liver homogenates, whereas 2'-OH or 3'-OH variants undergo rapid glycosidic bond cleavage [4].

These structural insights inform rational prodrug design:

"Nucleoside analogues which could be activated by [aldehyde oxidase] to compounds capable of inhibiting DNA synthesis should be explored as agents against cancer, viruses or parasites in the liver" [2].

Table 3: Structure-Activity Relationships of IPdR Analogs

Structural FeatureModificationEffect on AOX ConversionMetabolic Stability
C2 Substituent2-Oxo (IPdR)+++ (Reference)High (t1/2 > 120 min)
2-Thio- (No activation)Moderate (t1/2 = 45 min)
C4 SubstituentNone (pyrimidinone)+++High
4-Amino-Low (deaminated)
4-Oxo-Very low (phosphorolysis)
C5 SubstituentIodo+++High
Bromo++High
Hydrogen± (Trace)High
Sugar Moiety2'-Deoxyribose+++High
Ribose-Very low (phosphorolysis)

Properties

Product Name

5-Iodo-2-pyrimidinone-2'-deoxyribose

IUPAC Name

1-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-iodopyrimidin-2-one

Molecular Formula

C9H11IN2O4

Molecular Weight

338.1 g/mol

InChI

InChI=1S/C9H11IN2O4/c10-5-2-11-9(15)12(3-5)8-1-6(14)7(4-13)16-8/h2-3,6-8,13-14H,1,4H2

InChI Key

XIJXHOVKJAXCGJ-UHFFFAOYSA-N

Synonyms

1-(2-deoxy-beta-ribofuranosyl)-5-iodo-2-pyrimidinone
5-iodo-2-pyrimidinone 2' deoxyribonucleoside
5-iodo-2-pyrimidinone-2'-deoxyribose
IPdR

Canonical SMILES

C1C(C(OC1N2C=C(C=NC2=O)I)CO)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.